molecular formula C12H12F3NO B15315887 4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B15315887
M. Wt: 243.22 g/mol
InChI Key: YTVPOPCUZWFNDV-UHFFFAOYSA-N
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Description

4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 4-methylpyrrolidin-2-one under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like dimethylformamide (DMF), followed by the addition of an oxidizing agent like (diacetoxyiodo)benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidinone ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Shares the trifluoromethylphenyl group but lacks the pyrrolidinone ring.

    4-Methylpyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the trifluoromethylphenyl group.

    4-(Trifluoromethyl)benzaldehyde: Precursor in the synthesis of the target compound, containing the trifluoromethylphenyl group but lacking the pyrrolidinone ring.

Uniqueness

4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combination of the trifluoromethylphenyl group and the pyrrolidinone ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal applications .

Properties

IUPAC Name

4-methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-11(6-10(17)16-7-11)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVPOPCUZWFNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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